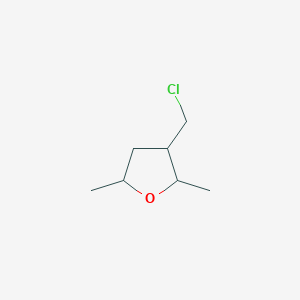

3-(Chloromethyl)-2,5-dimethyloxolane

Description

Overview of Saturated Oxygen Heterocycles and Their Significance in Organic Synthesis

Saturated oxygen heterocycles, such as oxolanes (tetrahydrofurans), are fundamental structural motifs in a vast array of natural products and synthetic molecules. Their utility in organic synthesis is well-established, serving as versatile solvents, key intermediates, and chiral building blocks. The oxolane ring, a five-membered cyclic ether, can influence the chemical and physical properties of a molecule, including its polarity, solubility, and conformational rigidity. wikipedia.orgchemicalbook.com The substitution pattern on the oxolane ring dramatically impacts its reactivity and potential applications, making the study of variously functionalized oxolanes a significant area of research. nih.govmdpi.com

Structural Characteristics and Nomenclature of 3-(Chloromethyl)-2,5-dimethyloxolane

The nomenclature "this compound" describes a specific molecular architecture. The core of the molecule is an oxolane ring. This ring is substituted with two methyl groups at positions 2 and 5, and a chloromethyl group at position 3. The presence of three substituents on the oxolane ring introduces multiple stereocenters, meaning the compound can exist as various stereoisomers (diastereomers and enantiomers). The specific stereochemistry (e.g., cis or trans relationships between the substituents) would significantly influence the molecule's three-dimensional shape and, consequently, its physical and chemical properties.

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Structure | Oxolane (Tetrahydrofuran) Ring |

| Substituent 1 | Methyl group at position 2 |

| Substituent 2 | Chloromethyl group at position 3 |

| Substituent 3 | Methyl group at position 5 |

| Potential for Stereoisomerism | Yes, due to multiple chiral centers |

Current Research Landscape and Academic Importance of the Compound

A comprehensive search of scientific literature and chemical databases indicates that this compound is not a subject of current active research. There are no readily available publications detailing its synthesis, spectroscopic data (such as NMR or mass spectrometry), or any investigation into its reactivity or potential utility in synthetic chemistry. While related compounds, such as other substituted oxolanes and molecules containing chloromethyl groups, are extensively studied, this specific combination of functional groups on an oxolane ring appears to be uncharacterized in the public domain. The academic importance of this compound is therefore currently negligible, as it has not been identified as a key intermediate, a target molecule with interesting properties, or a component of any broader research program.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13ClO |

|---|---|

Molecular Weight |

148.63 g/mol |

IUPAC Name |

3-(chloromethyl)-2,5-dimethyloxolane |

InChI |

InChI=1S/C7H13ClO/c1-5-3-7(4-8)6(2)9-5/h5-7H,3-4H2,1-2H3 |

InChI Key |

XBYKIBFLMXUOGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(O1)C)CCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Chloromethyl 2,5 Dimethyloxolane

Strategies for the Formation of the 2,5-Disubstituted Oxolane Ring System

The construction of the 2,5-disubstituted oxolane ring is a key step in the synthesis of the target molecule. Various strategies have been developed, ranging from the cyclization of acyclic precursors to the utilization of renewable bio-based feedstocks.

Cyclization Reactions of Acyclic Precursors to Form Dimethyloxolanes

A prominent strategy for forming the tetrahydrofuran (B95107) ring involves the intramolecular cyclization of acyclic precursors. nih.gov These reactions typically proceed via nucleophilic attack of a hydroxyl group onto an electrophilic carbon center within the same molecule.

One common approach is the intramolecular SN2 reaction of a hydroxyl nucleophile with an alkyl halide or sulfonate. nih.gov This method relies on the pre-functionalization of an acyclic carbon chain with a hydroxyl group and a suitable leaving group at appropriate positions to facilitate a 5-exo-tet cyclization, which is kinetically favored according to Baldwin's rules.

Radical cyclizations also offer a powerful tool for the construction of the oxolane ring. For instance, the radical cyclization of substituted γ-(prop-2-ynyloxy) epoxides using a transition-metal radical source can lead to polysubstituted tetrahydrofurans. acs.org Although this specific example yields a methylene (B1212753) group, the underlying principle of radical-mediated ring closure can be adapted for the synthesis of saturated oxolane rings.

Another elegant approach involves the palladium-catalyzed reaction of γ-hydroxy terminal alkenes with aryl or vinyl bromides. This method not only forms the C-O bond of the ring but also a C-C bond, allowing for the introduction of substituents with high stereoselectivity, often favoring the trans-2,5-disubstituted product. nih.gov

| Reaction Type | Precursor | Conditions | Product | Key Features |

|---|---|---|---|---|

| Intramolecular SN2 | γ-Hydroxy alkyl halide/sulfonate | Base | Substituted Tetrahydrofuran | Stereocenter conservation nih.gov |

| Radical Cyclization | γ-(prop-2-ynyloxy) epoxides | Bis(cyclopentadienyl)titanium(III) chloride | Polysubstituted Tetrahydrofuran | Stereo- and regioselective acs.org |

| Palladium-Catalyzed Cyclization | γ-Hydroxy terminal alkene and Aryl/Vinyl Bromide | Pd catalyst | trans-2,5-Disubstituted Tetrahydrofuran | Forms C-O and C-C bonds with high diastereoselectivity nih.gov |

Derivation from Bio-based Feedstocks, such as 5-(Chloromethyl)furfural

The growing emphasis on sustainable chemistry has led to the exploration of bio-based feedstocks for the synthesis of valuable chemicals. 5-(Chloromethyl)furfural (CMF), which can be produced in high yield directly from raw biomass, is a versatile platform molecule for the synthesis of various furan (B31954) derivatives. researchgate.netnih.gov The furan ring of CMF can serve as a precursor to the oxolane ring through catalytic hydrogenation.

The conversion of CMF to 2,5-dimethylfuran (B142691) (DMF) is a well-established process. researchgate.net While DMF is a furan, its synthesis highlights the potential for deriving 2,5-disubstituted five-membered oxygen heterocycles from CMF. Further reduction of the furan ring in DMF or its precursors under specific catalytic conditions could yield 2,5-dimethyloxolane.

The synthesis of other oxolane derivatives from bio-based materials has also been demonstrated. For example, 2,2,5,5-tetramethyloxolane (TMO) has been synthesized from bio-based methyl levulinate. mdpi.com This process involves a triple methylation followed by cyclodehydration. Such strategies underscore the potential of converting renewable resources into functionalized oxolanes.

Regioselective Introduction of the Chloromethyl Moiety

Once the 2,5-dimethyloxolane core is established, the next critical step is the regioselective introduction of the chloromethyl group at the 3-position.

Direct Chloromethylation of Substituted Oxolane Cores

Direct chloromethylation of an aromatic or heteroaromatic ring is a significant transformation in organic synthesis. thieme-connect.de The chloromethyl group can be subsequently converted into various other functional groups. While the direct chloromethylation of a pre-formed 2,5-dimethyloxolane ring is not extensively documented, the principles of chloromethylation of other cyclic ethers can be considered. The reaction typically involves a source of formaldehyde, hydrogen chloride, and a Lewis acid catalyst. The challenge lies in achieving regioselectivity, as the C-H bonds at the 3- and 4-positions of the oxolane ring may have similar reactivity. The directing effects of the existing methyl groups at the 2- and 5-positions would play a crucial role in determining the site of substitution.

Transformation of Hydroxyl or Other Functional Groups into Chloromethyl via Halogenation

A more controlled and widely applicable method for introducing the chloromethyl group is through the transformation of a pre-existing functional group at the desired position. A common strategy involves the introduction of a hydroxymethyl group, which can then be converted to a chloromethyl group.

The conversion of a primary alcohol to an alkyl chloride can be achieved using various reagents. libretexts.org Thionyl chloride (SOCl₂) is a common choice for this transformation, often in the presence of a base like pyridine (B92270) to neutralize the HCl generated. youtube.com The reaction proceeds via a chlorosulfite intermediate, and in the presence of pyridine, typically occurs with inversion of configuration through an SN2 mechanism. Other reagents for this conversion include phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅).

Alternatively, a hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which is then displaced by a chloride ion in an SN2 reaction. nih.gov This two-step process offers excellent control over the stereochemistry.

| Reagent | Typical Conditions | Mechanism | Key Features |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Pyridine or neat | SNi (neat), SN2 (with pyridine) | Byproducts are gases (SO₂ and HCl) youtube.com |

| Phosphorus trichloride (PCl₃) | - | SN2 | Converts three equivalents of alcohol per mole of PCl₃ |

| Phosphorus pentachloride (PCl₅) | - | SN2 | Can also chlorinate ketones and carboxylic acids |

| Mesyl chloride, then LiCl | Base, then nucleophilic substitution | SN2 | Two-step process with good stereochemical control nih.gov |

Synthetic Routes to Stereoisomers of 3-(Chloromethyl)-2,5-dimethyloxolane

The this compound molecule possesses three stereocenters (at C2, C3, and C5), giving rise to a total of eight possible stereoisomers. The stereoselective synthesis of substituted tetrahydrofurans is a well-developed field, and these strategies can be applied to control the relative and absolute stereochemistry of the target molecule. nih.gov

Stereocontrol can be achieved during the ring formation step. For example, as mentioned earlier, palladium-catalyzed cyclizations of γ-hydroxy terminal alkenes often lead to the formation of trans-2,5-disubstituted tetrahydrofurans with high diastereoselectivity. nih.gov The stereochemistry at the 3-position can be established by using a chiral starting material or by employing a stereoselective reaction to introduce the precursor to the chloromethyl group.

Radical cyclizations can also exhibit stereoselectivity. The cyclization of acyclic precursors with pre-existing stereocenters can lead to the formation of specific diastereomers of the cyclic product. acs.org The stereochemical outcome is often dictated by the minimization of steric interactions in the transition state of the cyclization.

Furthermore, the reaction of γ,δ-epoxycarbanions with aldehydes can produce hydroxymethyl-substituted tetrahydrofurans with high diastereoselectivity. sci-hub.st The stereochemistry of the epoxide precursor effectively controls the stereochemical outcome of the cyclization. The resulting hydroxyl group can then be converted to the chloro group with controlled stereochemistry, as discussed in section 2.2.2.

By carefully selecting the synthetic strategy and the chirality of the starting materials and reagents, it is possible to access specific stereoisomers of this compound.

Enantioselective and Diastereoselective Synthesis Approaches

The controlled synthesis of the various stereoisomers of this compound can be achieved through several strategic approaches that establish the desired relative and absolute stereochemistry. These methods often involve the stereoselective formation of the oxolane ring from acyclic precursors.

One powerful strategy involves the intramolecular cyclization of stereodefined alcohol precursors . For instance, a γ-hydroxy alkene can undergo a palladium-catalyzed cyclization, which is known to produce trans-2,5-disubstituted tetrahydrofurans with high diastereoselectivity. nih.gov By starting with an enantiomerically pure γ-hydroxy alkene, this method can be adapted to produce enantiopure this compound. The key is the synthesis of the acyclic precursor with the correct stereocenters already in place or the use of a chiral catalyst to induce asymmetry during the cyclization.

Another effective method is the diastereoselective cyclization of epoxy alcohols . The reaction of a γ,δ-epoxy alcohol can proceed via an intramolecular nucleophilic attack of the hydroxyl group on the epoxide ring. The stereochemistry of the starting epoxide and the alcohol dictates the stereochemical outcome of the resulting tetrahydrofuran. This approach allows for the formation of multiple stereocenters in a single step with high diastereoselectivity. nsf.gov

Catalytic asymmetric methods offer a more elegant and atom-economical approach. For example, a sequential one-pot copper-catalyzed asymmetric Henry reaction followed by an iodocyclization of γ,δ-unsaturated alcohols has been shown to produce highly functionalized and polysubstituted tetrahydrofurans with excellent enantioselectivities. chemistryviews.org This methodology could be adapted for the synthesis of this compound by choosing the appropriate starting materials.

Furthermore, thermal Cope rearrangement of specifically designed 1,5-dienes bearing a carbonate group can lead to the formation of trisubstituted tetrahydrofurans. nsf.gov This domino reaction proceeds through a Cope rearrangement, deprotection, and an oxy-Michael addition to construct the oxolane scaffold with a defined stereochemistry.

The following table summarizes some of these potential diastereoselective approaches:

| Starting Material | Reagents and Conditions | Key Transformation | Expected Diastereoselectivity |

| Chiral γ-hydroxy alkene | Pd catalyst, base | Intramolecular cyclization | High (trans-2,5) |

| γ,δ-epoxy alcohol | Acid or base catalyst | Epoxide ring-opening | High |

| γ,δ-unsaturated alcohol and nitroalkane | Cu catalyst, chiral ligand, then I2, NaHCO3 | Henry reaction/Iodocyclization | High |

| 1,5-diene with tert-butyl carbonate | Thermal conditions | Cope rearrangement/oxy-Michael | High |

Resolution Techniques for Chiral Separation

When a synthetic route yields a racemic or diastereomeric mixture of this compound, resolution techniques are necessary to isolate the desired stereoisomer.

Enzymatic kinetic resolution is a highly effective method for separating enantiomers. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For instance, the enzymatic hydrolysis of a racemic ester derivative of a tetrahydrofuran alcohol can lead to the formation of an enantiomerically enriched alcohol and the unreacted ester enantiomer. rsc.org Lipases like Candida antarctica lipase (B570770) B (CAL-B) have been successfully used for the resolution of various substituted tetrahydrofuran derivatives. researchgate.net

The general principle of enzymatic kinetic resolution is illustrated in the table below:

| Racemic Substrate | Enzyme | Reaction | Products |

| (±)-3-(hydroxymethyl)-2,5-dimethyloxolane acetate | Lipase (e.g., CAL-B) | Hydrolysis | (R)-3-(hydroxymethyl)-2,5-dimethyloxolane and (S)-acetate (or vice versa) |

| (±)-3-(chloromethyl)-2,5-dimethyloxolane | Hydrolase | Hydrolysis of chloro | (R)-product and (S)-unreacted starting material (or vice versa) |

Chiral chromatography is another powerful tool for the separation of stereoisomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate enantiomers and diastereomers. mdpi.com Polysaccharide-based CSPs are widely used for this purpose. nih.gov Additionally, chiral capillary gas chromatography has been successfully employed for the separation of the enantiomers of a structurally similar compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, suggesting its applicability to this compound. nih.gov The choice of the chiral column and the mobile phase is critical for achieving good separation.

The following table outlines potential chiral chromatography conditions:

| Technique | Chiral Stationary Phase (Example) | Mobile Phase (Example) | Detection |

| Chiral HPLC | Polysaccharide-based (e.g., cellulose (B213188) derivative) | Hexane/Isopropanol | UV or RI |

| Chiral Capillary Gas Chromatography | Cyclodextrin derivative | Helium carrier gas | FID or MS |

Stereochemical Investigations of 3 Chloromethyl 2,5 Dimethyloxolane and Its Analogues

Analysis of Diastereomeric and Enantiomeric Purity

The synthesis of 3-(chloromethyl)-2,5-dimethyloxolane can result in a mixture of stereoisomers. The relative orientation of the substituents on the oxolane ring defines the diastereomers (cis/trans isomers), while the absolute configuration at the chiral centers determines the enantiomers (R/S forms).

Diastereomeric Purity: The primary diastereomers of this compound are determined by the relative positions of the two methyl groups at C2 and C5, and the chloromethyl group at C3. The analysis of diastereomeric purity is critical as different diastereomers can exhibit distinct physical and chemical properties. For analogous 2,5-disubstituted oxolanes, such as 2,5-diethyl-2,5-dimethyloxolane, nuclear magnetic resonance (NMR) data has indicated the formation of a 1:1 mixture of cis and trans isomers. fao.org This suggests that the synthesis of this compound could also yield a mixture of diastereomers, the ratio of which would depend on the synthetic route and reaction conditions. The differentiation and quantification of these diastereomers are typically achieved using techniques like NMR spectroscopy, where the spatial relationship between substituents influences the chemical shifts and coupling constants of nearby protons.

Enantiomeric Purity: Each diastereomer of this compound exists as a pair of enantiomers. The determination of enantiomeric purity, or enantiomeric excess (ee), is essential, particularly in fields where stereochemistry is critical. Chiral chromatography is a primary method for separating and quantifying enantiomers. For instance, a method based on chiral capillary gas chromatography has been successfully developed for the separation of the enantiomers of a related compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. nih.govchrom-china.com This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. nih.govchrom-china.com For this compound, a similar approach would be expected to resolve its enantiomers, allowing for the determination of their purity.

| Parameter | Analytical Technique | Expected Observations for this compound |

| Diastereomeric Ratio | Nuclear Magnetic Resonance (NMR) Spectroscopy | Distinct signals for cis and trans isomers, integration of peaks provides the ratio. |

| Enantiomeric Excess (ee) | Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | Separation of enantiomeric pairs, with the area under each peak used to calculate the ee. |

Conformational Analysis of the Oxolane Ring

The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a continuous state of conformational change known as pseudorotation. The two most representative conformations are the envelope (E) and twist (T) forms. biomedres.us In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

The presence of substituents on the oxolane ring influences the conformational equilibrium by favoring specific puckered forms to minimize steric strain. For this compound, the preferred conformation will be a balance between minimizing the steric interactions of the three substituent groups. Computational studies and experimental data from analogous substituted tetrahydrofurans can provide insight into the likely conformational preferences. The relative energies of different conformers determine their population at equilibrium. For example, in a cis-isomer, the substituents might favor a conformation that places them in pseudo-equatorial positions to reduce steric hindrance. Conversely, a trans-isomer will adopt a different minimum energy conformation. The exact conformational landscape can be complex, with several low-energy conformers potentially co-existing.

| Conformation | Description | Influence of Substituents |

| Envelope (E) | Four ring atoms are coplanar, with the fifth atom out of the plane. | The substituents will favor positions that minimize steric interactions, potentially locking the ring into a specific envelope conformation. |

| Twist (T) | Two adjacent atoms are displaced in opposite directions from the plane of the other three. | This conformation can also be favored to alleviate steric strain between substituents on adjacent carbon atoms. |

Influence of Stereochemistry on Reaction Pathways and Selectivity

The stereochemistry of this compound is expected to have a profound influence on its reactivity, dictating the pathways of reactions and the stereochemical outcome of the products. Such reactions are often classified as stereoselective, where one stereoisomer is formed preferentially, or stereospecific, where the stereochemistry of the starting material determines the stereochemistry of the product. masterorganicchemistry.com

For reactions involving the chloromethyl group, such as nucleophilic substitution, the accessibility of the reaction center can be affected by the conformation of the oxolane ring and the orientation of the other substituents. For example, in one diastereomer, the chloromethyl group might be sterically hindered by a neighboring methyl group, slowing down the rate of substitution compared to a diastereomer where the group is more exposed.

Furthermore, if a reaction creates a new stereocenter, the existing stereocenters in this compound can direct the stereochemical outcome of the new center, a phenomenon known as diastereoselective induction. The oxolane ring and its substituents create a chiral environment that can favor the approach of a reagent from one face of the molecule over the other. This can lead to a high degree of selectivity in the formation of a particular stereoisomer in the product. The specific diastereomer of this compound used as a starting material would therefore be critical in controlling the stereochemistry of the reaction product.

| Reaction Type | Influence of Stereochemistry | Expected Outcome |

| Nucleophilic Substitution at the Chloromethyl Group | The rate and mechanism can be affected by the steric hindrance around the reaction center, which is determined by the cis/trans arrangement of the substituents. | Different diastereomers may exhibit different reaction rates. |

| Elimination Reactions | The relative orientation of the proton to be abstracted and the leaving group (chloride) is crucial and is dictated by the ring's conformation. | The feasibility and rate of elimination could be diastereomer-dependent. |

| Reactions leading to new stereocenters | The existing chiral centers can direct the formation of the new stereocenter, leading to a preference for one product stereoisomer. | High diastereoselectivity may be observed, with the specific outcome depending on the starting diastereomer. |

Mechanistic Organic Chemistry of 3 Chloromethyl 2,5 Dimethyloxolane

Reaction Mechanisms Involving the Chloromethyl Group

The exocyclic chloromethyl group serves as the primary site for transformations of 3-(Chloromethyl)-2,5-dimethyloxolane. Its reactivity is dominated by nucleophilic substitution and, to a lesser extent, elimination reactions.

Nucleophilic Substitution Reactions (SN1, SN2) at the Chloromethyl Center

The carbon atom of the chloromethyl group is electrophilic and susceptible to attack by nucleophiles, proceeding through either a bimolecular (SN2) or unimolecular (SN1) mechanism. The preferred pathway is dictated by several factors, including the nature of the nucleophile, solvent polarity, and the stability of potential intermediates. youtube.commasterorganicchemistry.comlibretexts.org

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group. libretexts.org This pathway is favored by strong nucleophiles in polar aprotic solvents. libretexts.orglibretexts.org Given that the chloromethyl group is a primary halide, the SN2 pathway is generally preferred due to minimal steric hindrance and the relative instability of a primary carbocation. libretexts.orgchemicalnote.com

Conversely, the SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate, which is the rate-determining step. masterorganicchemistry.comlibretexts.org This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation. khanacademy.org While a primary carbocation is typically unstable, the adjacent ether oxygen in the oxolane ring could potentially stabilize the intermediate through neighboring group participation, forming a transient oxonium ion. rsc.orgeurekaselect.com This would involve the oxygen's lone pair attacking the electrophilic carbon, forming a bicyclic intermediate that is then opened by the nucleophile.

The competition between these two pathways is a critical consideration in synthetic applications.

Table 1: Factors Influencing SN1 vs. SN2 Reactions at the Chloromethyl Center

| Factor | Favors SN1 | Favors SN2 | Rationale for this compound |

|---|---|---|---|

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | Primary halide structure strongly favors SN2. youtube.comchemicalnote.com |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) | The choice of nucleophile is a key experimental variable to control the mechanism. youtube.com |

| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO) | Protic solvents can solvate the leaving group, favoring SN1, while aprotic solvents enhance nucleophilicity for SN2. libretexts.orgkhanacademy.org |

| Leaving Group | Good (e.g., I > Br > Cl) | Good (e.g., I > Br > Cl) | Chloride is a reasonably good leaving group for both mechanisms. |

Elimination Reactions to Form Exocyclic Alkenes

Under appropriate conditions, typically in the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to form 3-methylene-2,5-dimethyloxolane. This reaction competes with nucleophilic substitution. The mechanism is likely to be a concerted E2 pathway, where the base abstracts a proton from the C3 carbon of the oxolane ring, leading to the simultaneous formation of a double bond and expulsion of the chloride ion.

The formation of such exocyclic methylene (B1212753) compounds is a known synthetic strategy for creating key intermediates for various pharmacologically active molecules. organic-chemistry.org The regioselectivity of this elimination is well-defined, as the only possible product is the exocyclic alkene.

Reactivity of the Oxolane Ring

While generally stable, the oxolane (tetrahydrofuran) ring is not inert and can participate in reactions, particularly under acidic conditions or via functionalization of its substituents. wikipedia.org

Ring-Opening Reactions of the Tetrahydrofuran (B95107) Ether Linkage

The ether linkage of the tetrahydrofuran ring is susceptible to cleavage under strongly acidic conditions. masterorganicchemistry.comwikipedia.org The reaction is initiated by the protonation of the ether oxygen, which transforms it into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com Following protonation, a nucleophile, typically the conjugate base of the strong acid (e.g., iodide or bromide), attacks one of the alpha-carbons (C2 or C5). masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com

This nucleophilic attack can proceed via an SN1 or SN2 mechanism. wikipedia.org Given that the carbons adjacent to the ether oxygen are secondary, the pathway is sensitive to reaction conditions. libretexts.org The attack of the nucleophile leads to the opening of the ring, resulting in a halo-alcohol. For instance, cleavage with hydroiodic acid would yield a 4-iodo-alkanol. masterorganicchemistry.com Recent studies have also explored ring-opening reactions of tetrahydrofuran on semiconductor surfaces and through the use of frustrated Lewis pairs. nih.govresearchgate.netacs.org

Functionalization of the Dimethyl Substituents

The methyl groups at the C2 and C5 positions are composed of strong, non-polar C-H bonds, making them generally unreactive. However, their functionalization can be achieved, typically through radical-based mechanisms. nih.gov For example, radical C–H functionalization can be initiated by hydrogen atom transfer (HAT) to generate radical intermediates. nih.gov These reactions often require specific reagents and conditions, such as photochemical or thermal initiation in the presence of a radical initiator.

Another potential, though less direct, strategy for functionalizing these methyl groups could involve a multi-step sequence. For example, a three-step strategy has been proposed for the functionalization of the methyl groups of 2,5-dimethylfuran (B142691), which involves ring-opening, aldol (B89426) condensation, and subsequent hydrogenation–cyclization. rsc.org While this applies to the furan (B31954) analogue, it highlights synthetic strategies that could potentially be adapted for the saturated oxolane system. The activation of C-H bonds in 2,5-dimethylfuran has also been studied using organometallic complexes, which could provide another avenue for functionalization. nih.govnsf.gov

Insufficient Published Data Precludes a Detailed Analysis of the Derivatization Chemistry of this compound

The planned exploration into the chemical reactivity of this compound, as outlined in the proposed article structure, cannot be substantiated with specific, verifiable research findings. This includes the following intended areas of investigation:

Conversion of the Chloromethyl Group to Oxygenated Functionalities: Detailed methodologies and research findings for the hydrolysis of the chloromethyl group to an alcohol (3-(hydroxymethyl)-2,5-dimethyloxolane), and its subsequent oxidation to the corresponding aldehyde (2,5-dimethyloxolane-3-carbaldehyde) or carboxylic acid (2,5-dimethyloxolane-3-carboxylic acid) are not documented for this specific substrate.

Synthesis of Nitrogen-Containing Derivatives: Similarly, there is a lack of specific literature describing the synthesis of nitrogen-containing derivatives from this compound, such as the formation of amines (e.g., 3-(aminomethyl)-2,5-dimethyloxolane) or nitriles (e.g., (2,5-dimethyloxolan-3-yl)acetonitrile).

Carbon-Carbon Bond Forming Reactions: The participation of the chloromethyl unit of this compound in key carbon-carbon bond-forming reactions, including cross-coupling reactions (like Suzuki or Stille couplings) and alkylation reactions, is not reported in available scientific literature.

Exploration of New Oxolane-Based Scaffolds and Analogs: Without foundational research on the reactivity of this compound, there is no basis to report on its application in the synthesis of new and diverse oxolane-based molecular scaffolds and analogs.

Computational Chemistry and Theoretical Studies on 3 Chloromethyl 2,5 Dimethyloxolane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Optimization

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For 3-(Chloromethyl)-2,5-dimethyloxolane, methods like Density Functional Theory (DFT) are commonly employed to achieve a detailed understanding of its structural and electronic properties. nih.gov The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, combined with a basis set such as 6-311+G(d,p), is a widely used approach for optimizing molecular geometry. nih.gov This process involves calculating the total energy of the molecule for various atomic arrangements until the lowest energy conformation is identified.

The optimization yields precise data on bond lengths, bond angles, and dihedral angles. nih.gov Furthermore, these calculations provide insights into the electronic structure, such as the distribution of electron density, which can be visualized using molecular electrostatic potential (MEP) maps. nih.gov These maps use a color gradient to represent electrostatic potential, with red indicating regions of high electron density (negative potential) and blue showing areas of low electron density (positive potential). nih.gov

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311+G(d,p))

This table presents hypothetical data for illustrative purposes.

| Parameter | Bond/Atoms | Calculated Value |

| Bond Lengths (Å) | C-O (ring) | 1.435 |

| C-C (ring) | 1.540 | |

| C-CH3 | 1.530 | |

| C-CH2Cl | 1.535 | |

| C-Cl | 1.790 | |

| Bond Angles (°) ** | C-O-C (ring) | 109.5 |

| O-C-C (ring) | 105.0 | |

| C-C-CH2Cl | 112.0 | |

| Dihedral Angle (°) ** | O-C-C-CH2Cl | 175.0 |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation. researchgate.net

NMR Spectroscopy: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com These calculations predict the ¹H and ¹³C NMR spectra, providing valuable information for structural elucidation. nih.gov Comparing the computed shifts with those from an experimental spectrum helps confirm the proposed molecular structure. mdpi.com

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be computed to identify the characteristic functional groups within this compound. The calculated frequencies often require scaling to correct for approximations in the computational methods and to improve agreement with experimental data. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. dntb.gov.ua This analysis helps to understand the electronic properties of the molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

This table presents hypothetical data for illustrative purposes.

| Carbon Atom | Predicted Shift (GIAO) | Experimental Shift |

| C2 | 78.5 | 78.2 |

| C3 | 45.1 | 44.8 |

| C4 | 35.8 | 35.5 |

| C5 | 76.9 | 76.6 |

| CH₂Cl | 48.3 | 48.0 |

| C2-CH₃ | 21.5 | 21.2 |

| C5-CH₃ | 20.9 | 20.6 |

Table 3: Illustrative Comparison of Predicted and Experimental IR Frequencies (cm⁻¹) for this compound

This table presents hypothetical data for illustrative purposes.

| Vibrational Mode | Predicted Frequency | Experimental Frequency | Assignment |

| ν(C-H) | 2980 | 2975 | C-H stretch |

| ν(C-O) | 1095 | 1090 | C-O-C stretch |

| ν(C-Cl) | 750 | 745 | C-Cl stretch |

Mechanistic Studies of Reactions through Transition State Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition state—the highest energy point along the reaction pathway that connects reactants to products.

For reactions involving this compound, such as nucleophilic substitution at the chloromethyl group, transition state calculations can determine the activation energy. This value is crucial for understanding the reaction kinetics. These computational studies can also help to distinguish between different possible reaction pathways, such as Sₙ1 and Sₙ2 mechanisms, by comparing the energies of their respective transition states.

Conformational Analysis and Energy Landscape Mapping

Due to the flexibility of the oxolane ring and the rotation around the C-C bond connecting the chloromethyl group, this compound can exist in several different conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers.

By calculating the relative energies of these conformers, an energy landscape map can be constructed. This map provides a comprehensive overview of the conformational preferences of the molecule. For example, studies on similar cyclic compounds have identified multiple stable conformers, such as gauche and anti-arrangements, which can be characterized by their relative energies. doi.org This information is essential for understanding how the molecule's shape influences its physical properties and chemical reactivity.

Table 4: Illustrative Relative Energies of this compound Conformers

This table presents hypothetical data for illustrative purposes.

| Conformer | Dihedral Angle (C2-C3-CH₂-Cl) | Relative Energy (kcal/mol) | Population (%) |

| A (Anti) | 180° | 0.00 | 75 |

| B (Gauche 1) | 60° | 0.85 | 15 |

| C (Gauche 2) | -60° | 1.20 | 10 |

Strategic Utility As a Synthetic Intermediate for Complex Molecular Architectures

Building Block in the Synthesis of Natural Products with Oxolane Substructures

The oxolane (tetrahydrofuran) ring is a prevalent structural motif in a vast number of biologically active natural products. The stereoselective synthesis of substituted tetrahydrofurans is a critical challenge in the total synthesis of these complex molecules. nsf.govnih.gov 3-(Chloromethyl)-2,5-dimethyloxolane serves as a chiral building block that can be strategically incorporated into the synthesis of natural products containing a 2,5-dimethyl-3-functionalized oxolane core.

The reactive chloromethyl group acts as an electrophilic handle, allowing for facile nucleophilic substitution reactions. This enables the coupling of the oxolane moiety with other complex fragments, a key step in the convergent synthesis of natural products. While specific total syntheses employing this compound are not extensively documented in publicly available literature, the synthetic strategies for analogous structures highlight its potential. For instance, the synthesis of natural products like aureonitol, which features a trisubstituted tetrahydrofuran (B95107) ring, often involves the stereoselective construction of the oxolane core followed by functionalization. researchgate.netwikipedia.org A pre-formed, functionalized building block such as this compound could significantly streamline such synthetic routes.

Table 1: Examples of Natural Product Classes with Oxolane Substructures

| Natural Product Class | Representative Examples | Biological Activity |

| Lignans | Asarinin, Nectandrin B, Burseran | Various, including anticancer and antiviral |

| Terpenes | Anethofuran, Guaioxide | Various, including antimicrobial and anti-inflammatory |

| Fungal Metabolites | Aureonitol | Cytotoxic |

Precursor for Advanced Organic Materials and Functional Molecules

The unique structural and electronic properties of the oxolane ring make it an attractive component in the design of advanced organic materials. The incorporation of the 2,5-dimethyloxolane unit can influence properties such as solubility, thermal stability, and molecular packing, which are crucial for the performance of functional materials.

This compound can serve as a key precursor for the synthesis of monomers that can be polymerized to create novel polymers with tailored properties. The chloromethyl group can be converted into a variety of other functional groups, such as azides, amines, or alkynes, which can then participate in polymerization reactions or post-polymerization modifications. For example, the synthesis of chiral polymers for applications in asymmetric catalysis or as chiral stationary phases in chromatography could be envisioned, leveraging the inherent chirality of the 2,5-dimethyloxolane core. researchgate.netnsf.gov

Furthermore, the modification of the chloromethyl group allows for the attachment of this oxolane unit to other molecular scaffolds, leading to the creation of functional molecules with specific applications. For instance, its incorporation into liquid crystal structures or organic light-emitting diode (OLED) materials could be explored to fine-tune their optoelectronic properties.

Generation of Diverse Chemical Libraries for Further Research

Combinatorial chemistry has become an indispensable tool in drug discovery and materials science for the rapid generation and screening of large numbers of compounds. nih.gov The structure of this compound makes it an ideal scaffold for the construction of diverse chemical libraries.

The reactive chloromethyl group allows for the parallel synthesis of a wide array of derivatives through reactions with a diverse set of nucleophiles. This enables the creation of a library of compounds where the core 2,5-dimethyloxolane structure is maintained while the substituent at the C3-methyl position is varied. Such a library would be valuable for screening for biological activity, as the oxolane core is a known pharmacophore in many bioactive molecules. researchgate.netrsc.org

The general workflow for generating a chemical library from this compound would involve:

Reaction of the chloromethyl group: Parallel reactions with a library of nucleophiles (e.g., amines, phenols, thiols, carboxylates) to introduce a wide range of functional groups.

Purification: High-throughput purification techniques to isolate the individual library members.

Screening: Biological or material property screening of the library to identify "hit" compounds with desired activities or properties.

This approach allows for the efficient exploration of the chemical space around the 2,5-dimethyloxolane scaffold, accelerating the discovery of new drug candidates or functional materials.

Emerging Research Directions and Interdisciplinary Perspectives

Sustainable and Green Chemistry Approaches in its Synthesis

The synthesis of oxolane derivatives is progressively aligning with the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of less hazardous substances. nih.gov Traditional methods for creating tetrahydrofuran (B95107) rings often involve multi-step processes that may use toxic reagents and solvents. researchgate.net Modern, eco-friendly alternatives are being developed to mitigate these environmental impacts.

Key green strategies applicable to the synthesis of 3-(Chloromethyl)-2,5-dimethyloxolane include:

Use of Renewable Feedstocks: Deriving starting materials from biomass is a cornerstone of green chemistry. Research into converting renewable resources into valuable chemical intermediates is a growing field. researchgate.net

Catalytic Reactions: Employing catalysts, rather than stoichiometric reagents, minimizes waste and can lead to more efficient reactions. nih.gov Iron-catalyzed C-H activation of ethers, for instance, represents a green method for forming related acetal structures. organic-chemistry.org

Safer Solvents: The replacement of volatile and toxic organic solvents with greener alternatives like water, or performing reactions under solvent-free conditions, significantly reduces environmental pollution. nih.govmdpi.com

Energy Efficiency: Techniques such as microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption and often increasing product yields. mdpi.comnih.gov

The table below summarizes a comparison of conventional versus green approaches for the synthesis of heterocyclic compounds like oxolanes.

| Feature | Conventional Approach | Green Chemistry Approach |

| Starting Materials | Often petroleum-based | Increasingly derived from renewable biomass |

| Reagents | Stoichiometric, potentially hazardous | Catalytic, recyclable, and non-toxic |

| Solvents | Chlorinated and volatile organic compounds | Water, ionic liquids, or solvent-free conditions |

| Energy Input | Prolonged heating with conventional methods | Microwave irradiation, ultrasonication for rapid heating |

| Waste Generation | Higher, due to byproducts and solvent use | Minimized through high atom economy and catalysis |

Integration with Flow Chemistry and Microreactor Technology

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers substantial advantages over traditional batch processing. polimi.it This technology is particularly well-suited for the synthesis of substituted tetrahydrofurans, providing enhanced control, safety, and scalability. thieme-connect.comconsensus.app

The integration of microreactors—devices with small-dimension channels—further amplifies these benefits. beilstein-journals.orgkth.se Key advantages include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which can lead to improved yields and selectivities. beilstein-journals.orgmit.edu

Improved Safety: The small internal volume of microreactors minimizes the risk associated with handling hazardous reagents or performing highly exothermic reactions. beilstein-journals.orgresearchgate.net

Reduced Reaction Times: Continuous flow processes can significantly shorten reaction times compared to batch synthesis. consensus.app For example, syntheses that take hours in a flask can often be completed in minutes in a flow system. mit.edu

Facile Scalability: Increasing production in a flow system is achieved by simply running the reactor for a longer duration or by "numbering up" (using multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. consensus.app

A study on the diastereoselective synthesis of highly substituted tetrahydrofurans highlighted that a continuous-flow process led to greatly reduced reaction times, improved selectivities, and enhanced yields compared to the initial batch synthesis. consensus.app This approach also enabled the production of gram-scale quantities, demonstrating its scalability. consensus.app

Exploration of Biocatalytic Transformations of the Compound

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, is a powerful tool for green and highly selective synthesis. taylorfrancis.com Enzymes operate under mild conditions (ambient temperature and pressure) and can exhibit exceptional levels of stereoselectivity (enantioselectivity and diastereoselectivity), which is often difficult to achieve with conventional chemical catalysts. taylorfrancis.com

For a chiral molecule like this compound, biocatalysis offers promising routes for its synthesis or further transformation:

Enantioselective Synthesis: Enzymes such as lipases, ketoreductases, and dehydrogenases are widely used for the kinetic resolution of racemic mixtures or the asymmetric synthesis of chiral building blocks. taylorfrancis.commdpi.com For instance, lipases have been successfully employed in the kinetic resolution of racemic alcohols to produce optically pure bis-tetrahydrofuran (bis-THF) derivatives. mdpi.com A chemoenzymatic approach using a ketoreductase has been developed for the enantio- and diastereoselective dynamic kinetic resolution of a β-ketolactone to afford a key bis-THF intermediate. mdpi.com

Regioselective Reactions: Enzymes can selectively modify one specific functional group in a complex molecule, avoiding the need for cumbersome protection and deprotection steps common in traditional organic synthesis.

Oxidative Cyclizations: Enzymes like tyrosinase have been shown to perform oxidative biotransformations, leading to the formation of complex heterocyclic scaffolds from simpler phenolic precursors. researchgate.net

The high selectivity of enzymatic reactions often translates to cleaner reaction profiles with fewer byproducts, simplifying purification and reducing waste. taylorfrancis.com

Advanced Catalyst Development Utilizing Oxolane-Based Ligands

The development of novel catalysts is a driving force in modern organic synthesis. While this compound is a synthetic target, its oxolane core can also be envisioned as a component of a chiral ligand for asymmetric catalysis. Substituted tetrahydrofuran moieties are present in a variety of natural products and are recognized as valuable structural motifs. nih.gov

Research in this area focuses on several key aspects:

Novel Ligand Design: The synthesis of new chiral ligands is crucial for discovering new catalytic transformations. The stereocenters within an oxolane ring can create a well-defined chiral environment around a metal center, influencing the stereochemical outcome of a reaction. For example, P-chiral bisphosphine ligands have proven effective in the nickel-catalyzed asymmetric synthesis of chiral tetrahydrofuran rings. rsc.org

Organocatalysis: In addition to metal-based catalysts, organocatalysis—the use of small organic molecules to accelerate reactions—has emerged as a powerful synthetic tool. Organocatalytic methods have been successfully used to synthesize chromanones via an aldol (B89426)/oxa-Michael reaction and have been applied to the efficient synthesis of bis-THF alcohol. mdpi.comnih.gov

Supported Catalysts: Immobilizing catalysts on solid supports is a key strategy for improving their recyclability and for their integration into continuous flow systems. researchgate.net This approach combines the benefits of catalysis with easier product purification and more sustainable processes.

The development of catalysts containing oxolane-based ligands could enable new, highly selective methods for a wide range of chemical transformations, further expanding the utility of this important class of heterocyclic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.